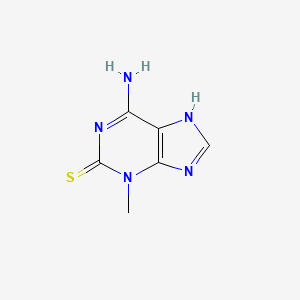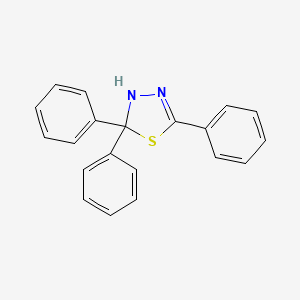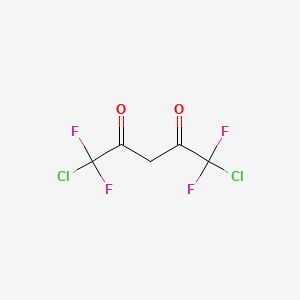
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile is an organic compound characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a butenedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methylsulfanyl-containing compound with a suitable nitrile precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity and can be used in the study of enzyme interactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile involves its interaction with specific molecular targets. The compound may act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The pathways involved in its action depend on the specific reactions and conditions under which it is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)ethyl propanoate
- Ethyl-3-(methylsulfanyl)propanoate
- 2-Methylsulfanyl-1,4-dihydropyrimidines
Uniqueness
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile is unique due to the presence of both methylsulfanyl and sulfanyl groups on a butenedinitrile backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
88096-52-0 |
|---|---|
Fórmula molecular |
C5H4N2S2 |
Peso molecular |
156.2 g/mol |
Nombre IUPAC |
2-methylsulfanyl-3-sulfanylbut-2-enedinitrile |
InChI |
InChI=1S/C5H4N2S2/c1-9-5(3-7)4(8)2-6/h8H,1H3 |
Clave InChI |
NURGTXJTWZNSHD-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(C#N)S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
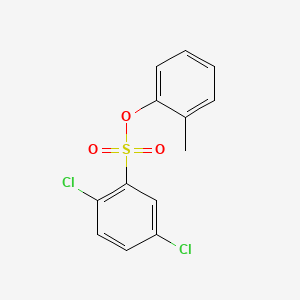
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)
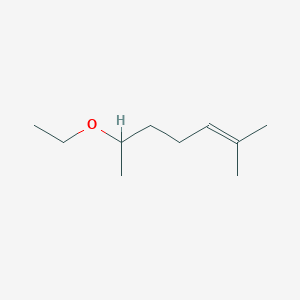
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
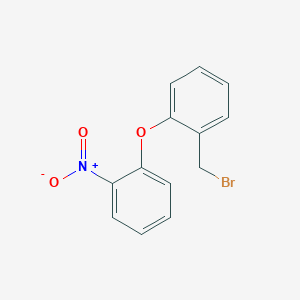
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)

